molecular formula C13H12BrNO B175192 5-(Benzyloxy)-2-bromoaniline CAS No. 119879-90-2

5-(Benzyloxy)-2-bromoaniline

Cat. No. B175192
M. Wt: 278.14 g/mol
InChI Key: RTDSBDMPNWSMTH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromoaniline is a chemical compound that has a range of applications in scientific research. It is a brominated aniline derivative that is synthesized from aniline and bromobenzene. This compound has been studied extensively in recent years due to its potential use in various fields such as biochemistry, physiology, and pharmacology. In

Scientific Research Applications

1. Inhibition of Enzymes and Viruses

5-(Benzyloxy)-2-bromoaniline derivatives have been studied for their potential in inhibiting various enzymes and viruses. For example, compounds derived from 5-(benzyloxy)-2-bromoaniline have shown the ability to inhibit dihydrouracil dehydrogenase and uridine phosphorylase, enzymes involved in nucleotide metabolism. These derivatives also exhibited modest anti-human-immunodeficiency-virus activity in infected primary human lymphocytes (Goudgaon et al., 1993).

2. Absorption Properties in Novel Compounds

Studies on 5-(benzyloxy)-2-bromoaniline derivatives have also focused on their absorption properties. Novel compounds synthesized using 5-(benzyloxy)-2-bromoaniline derivatives have been analyzed for their absorption spectra in different solvents, contributing valuable information to the field of molecular design and photophysics (Türkoğlu & Cinar, 2017).

3. Building Blocks for Pharmaceuticals and Agrochemicals

The derivatives of 5-(benzyloxy)-2-bromoaniline, such as 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, are valuable as building blocks in synthesizing various biologically active compounds, including pharmaceuticals and agrochemical products. Their synthesis and potential application in cross-coupling reactions have been a significant area of research (Verdelet et al., 2011).

4. Synthesis of Fluorescent Probes

5-(Benzyloxy)-2-bromoaniline derivatives have been used in the synthesis of fluorescent probes sensitive to amine compounds. These probes have applications in various scientific fields, including chemical sensing and biological research (Lee et al., 2004).

5. Anticapsin Synthesis

Research has also been conducted on the synthesis of anticapsin and related compounds using derivatives of 5-(benzyloxy)-2-bromoaniline. These studies provide valuable insights into synthetic chemistry and the potential development of new therapeutic agents (Crossley et al., 1994).

properties

IUPAC Name

2-bromo-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDSBDMPNWSMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451423
Record name 5-(Benzyloxy)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-bromoaniline

CAS RN

119879-90-2
Record name 5-(Benzyloxy)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DL Boger, RJ Wysocki Jr, T Ishizaki - Journal of the American …, 1990 - ACS Publications
Full details of the synthesis of TV-(phenylsulfonyl)-and 7V-((im-butyloxy) carbonyl)-1, 2, 7, 7a-tetrahydrocycloprop [l, 2-c] indol-4-one [(V-(phenylsulfonyl)-CI (9) and/V-BOC-CI (10)] …
Number of citations: 67 pubs.acs.org
LF Tietze, T Grote - Chemische Berichte, 1993 - Wiley Online Library
The synthesis of the reduced A‐unit 2 (CI) of CC‐1065 (1) using a metal‐mediated cyclisation is described. Reaction of N‐allyl‐N‐benzylaniline 4b and zirconocene(methyl) chloride …
F Gug, N Oumata, D Tribouillard-Tanvier… - Bioconjugate …, 2010 - ACS Publications
… A solution of 5-benzyloxy-2-bromoaniline (1 g, 3.6 mmol) in 20 mL dioxane and 6 mL 1 M Na 2 CO 3 was stirred under N 2 for 5 min. Pd[P(C 6 H 5 ) 3 ] 4 (0.2 g, 0.17 mmol) was then …
Number of citations: 14 pubs.acs.org
RJ Wysocki Jr - 1989 - search.proquest.com
Experimental investigations conducted with the intention of more carefully defining the scope and mechanism of the three-carbon+ two-carbon cycloaddition reaction of $\pi $-…
Number of citations: 3 search.proquest.com
DL Boger, CW Boyce, RM Garbaccio… - Chemical …, 1997 - ACS Publications
(+)-CC-1065 was isolated in trace quantities from cultures of Streptomyces zelensis at Upjohn and disclosed in 1978. 1, 2 Subsequently, it was shown to be identical to rachelmycin …
Number of citations: 309 pubs.acs.org

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